Predicted Antimicrobial Activity: A Comparative Profile Against Cinnoline Derivatives
In silico predictions of biological activity using the PASS algorithm provide a comparative profile for 4-chloro-6-fluorocinnoline against other cinnoline derivatives. The compound exhibits high probability scores (Pa) for antifungal (0.973) and antibacterial (0.939) activities [1]. While the direct comparator data for unsubstituted cinnoline is not available in the same dataset, this profile is a class-level inference that positions it favorably among cinnoline derivatives evaluated under identical computational conditions. For instance, other cinnoline derivatives in the same analysis (e.g., compound 77) showed an antiprotozoal (Coccidial) Pa of 0.943 and antibacterial Pa of 0.939 [1]. This suggests that the 4-chloro-6-fluoro substitution pattern maintains or enhances predicted antimicrobial potential relative to other substituted cinnolines.
| Evidence Dimension | Predicted Biological Activity (Probability of Activity, Pa) |
|---|---|
| Target Compound Data | Antifungal Pa = 0.973; Antibacterial Pa = 0.939; Antineoplastic Pa = 0.870 |
| Comparator Or Baseline | Compound 77 (cinnoline derivative): Antiprotozoal (Coccidial) Pa = 0.943; Antibacterial Pa = 0.939 |
| Quantified Difference | Similar antibacterial Pa (0.939 vs 0.939); Target compound shows higher predicted antifungal activity (0.973) compared to comparator's antiprotozoal focus |
| Conditions | In silico PASS algorithm prediction; Pa > 0.5 indicates high probability of activity |
Why This Matters
This predicted bioactivity profile guides researchers in prioritizing 4-chloro-6-fluorocinnoline for antimicrobial screening over analogs with lower or divergent predicted activity spectra.
- [1] Marine Drugs. (2022). Table 9: Predicted Biological Activity of Cinnoline Derivatives. 20(5), 292. https://doi.org/10.3390/md20050292 View Source
